METHYL 6A-METHYL-5-(4-METHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE
Overview
Description
Methyl 6a-methyl-5-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6A-METHYL-5-(4-METHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE typically involves a multi-step process. One common method includes the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) under oxygen .
Industrial Production Methods
Industrial production of this compound may employ large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts such as ruthenium or copper can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6a-methyl-5-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like bromine.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional keto groups, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Methyl 6a-methyl-5-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it may inhibit enzymes critical for the survival of the parasite . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: The parent compound with a simpler structure.
Indole Derivatives: Known for their diverse biological activities.
Isoxazoles: Another class of heterocycles with significant pharmacological potential.
Uniqueness
Methyl 6a-methyl-5-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate stands out due to its unique structural features, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 6a-methyl-5-(4-methylphenyl)-4,6-dioxo-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-8-4-6-9(7-5-8)18-12(19)10-11(13(20)22-3)16-17-15(10,2)14(18)21/h4-7,10,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQFQQZGMSCVNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(=NNC3(C2=O)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665932 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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